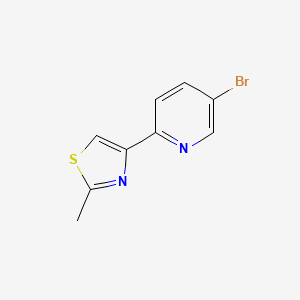
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological systems, including their potential as antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-methyl-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features.
2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: A related compound with a different functional group attached to the thiazole ring.
Uniqueness
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H7BrN2S |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-12-9(5-13-6)8-3-2-7(10)4-11-8/h2-5H,1H3 |
Clé InChI |
NFTAZCZNPRGVOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)
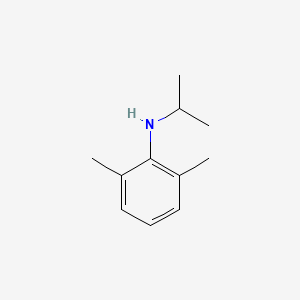
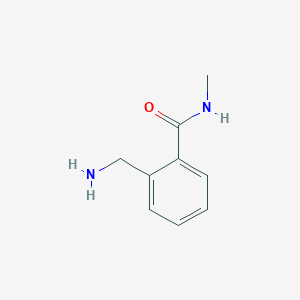


![3-(4-Aminophenyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8745754.png)
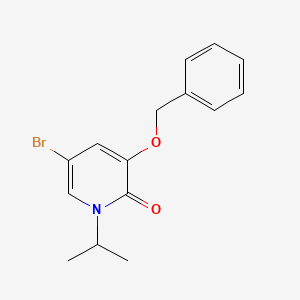

![4-Hydroxy-3-(4-iodophenyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8745783.png)
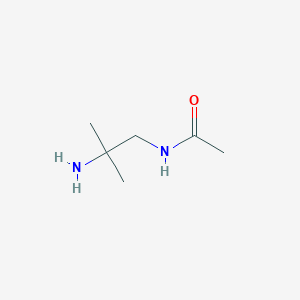

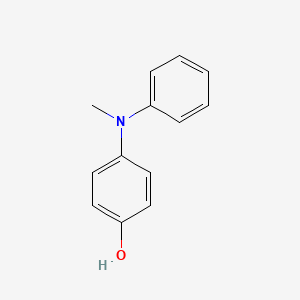
![(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol](/img/structure/B8745812.png)
![(3R)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B8745813.png)
